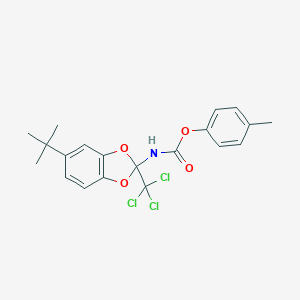![molecular formula C29H22N4O3S B413066 N-[3-nitro-5-(phenylsulfanyl)phenyl]-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B413066.png)
N-[3-nitro-5-(phenylsulfanyl)phenyl]-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-nitro-5-(phenylsulfanyl)phenyl]-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide is a complex organic compound with a unique structure that includes a pyrazole ring, nitro group, and phenylsulfanyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-nitro-5-(phenylsulfanyl)phenyl]-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the formation of the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-nitro-5-(phenylsulfanyl)phenyl]-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The phenylsulfanyl group can be oxidized to a sulfone.
Substitution: Electrophilic aromatic substitution can occur at the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, sulfuric acid for sulfonation, and various reducing agents such as hydrogen gas or metal hydrides for reduction reactions .
Major Products
The major products formed from these reactions include amines, sulfones, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N-[3-nitro-5-(phenylsulfanyl)phenyl]-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of N-[3-nitro-5-(phenylsulfanyl)phenyl]-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and pyrazole ring play crucial roles in its binding affinity and activity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrazole derivatives with nitro and phenylsulfanyl groups, such as:
- N-[3-nitro-5-(phenylsulfanyl)phenyl]-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide
- This compound
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties.
Propiedades
Fórmula molecular |
C29H22N4O3S |
|---|---|
Peso molecular |
506.6g/mol |
Nombre IUPAC |
5-methyl-N-(3-nitro-5-phenylsulfanylphenyl)-1,3-diphenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C29H22N4O3S/c1-20-27(28(21-11-5-2-6-12-21)31-32(20)23-13-7-3-8-14-23)29(34)30-22-17-24(33(35)36)19-26(18-22)37-25-15-9-4-10-16-25/h2-19H,1H3,(H,30,34) |
Clave InChI |
PXSWPLZAQIFYAX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC(=CC(=C4)SC5=CC=CC=C5)[N+](=O)[O-] |
SMILES canónico |
CC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC(=CC(=C4)SC5=CC=CC=C5)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-[(3-bromoanilino)carbonyl]-2-{2-nitrophenyl}vinyl)benzamide](/img/structure/B412984.png)

![3,4-Dimethoxybenzaldehyde (5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B412986.png)
![N-(4-{3,4-bis[(trifluoroacetyl)amino]phenoxy}phenyl)-2,2,2-trifluoroacetamide](/img/structure/B412988.png)
![2-(Chloromethyl)[1,3]oxazolo[4,5-c]quinolin-4(5H)-one](/img/structure/B412990.png)


![N-(2,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B412999.png)
![N-cyclohexyl-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B413000.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[(2-furoylamino)carbothioyl]amino}benzenesulfonamide](/img/structure/B413003.png)

![4-({[(1-adamantylcarbonyl)amino]carbothioyl}amino)-N-(6-methoxy-3-pyridazinyl)benzenesulfonamide](/img/structure/B413006.png)
![2-(5-{1,3-dioxo-5-[(1,3-thiazol-2-ylamino)carbonyl]-1,3-dihydro-2H-isoindol-2-yl}-1-naphthyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide](/img/structure/B413007.png)
